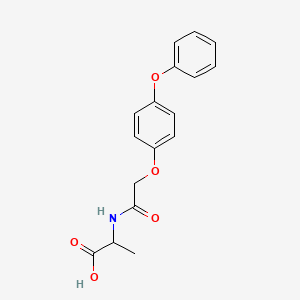

2-(2-(4-Phenoxyphenoxy)acetamido)propanoic acid

Descripción

Propiedades

IUPAC Name |

2-[[2-(4-phenoxyphenoxy)acetyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO5/c1-12(17(20)21)18-16(19)11-22-13-7-9-15(10-8-13)23-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAUYTKZINNWPQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)COC1=CC=C(C=C1)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with similar structures, such as propanoic acid derivatives, have been found to exhibit antimicrobial properties.

Mode of Action

Propanoic acid and its derivatives are known to act as antimicrobial agents, inhibiting the growth of bacteria and fungi.

Actividad Biológica

2-(2-(4-Phenoxyphenoxy)acetamido)propanoic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes a phenoxyphenyl moiety linked to an acetamido group. This structural configuration is believed to contribute to its biological activity by facilitating interactions with various molecular targets.

Biological Activity Overview

Recent studies have investigated the biological activities of this compound, revealing promising results in several areas:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.

- Antiviral Properties : Preliminary data suggest that it may inhibit viral replication, although specific mechanisms remain to be fully elucidated.

- Anticancer Effects : Research indicates potential for inducing apoptosis in cancer cells, particularly glioblastoma and other tumor types.

The mechanism by which this compound exerts its effects involves:

- Enzyme Inhibition : It acts as an inhibitor of specific enzymes involved in metabolic pathways, which may contribute to its anticancer properties.

- Interaction with Cellular Receptors : The compound's structure allows it to bind to receptors and modulate signaling pathways associated with inflammation and cell growth.

Anticancer Activity

A study published in Molecular Pharmacology focused on the anticancer effects of structurally modified phenoxy compounds. Researchers found that derivatives similar to this compound exhibited significant cytotoxicity against glioblastoma cells at concentrations as low as 25 µM. The study highlighted that these compounds triggered mitochondrial dysfunction leading to increased apoptosis in tumor cells .

Antimicrobial Efficacy

In a comparative study assessing various phenoxy compounds, this compound demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) was determined to be lower than that of several standard antibiotics, suggesting its potential as a therapeutic agent.

Data Table: Summary of Biological Activities

Aplicaciones Científicas De Investigación

Chemistry

- Organic Synthesis: This compound serves as a versatile building block in organic synthesis, facilitating the development of more complex molecules. Its unique structure allows for various functional group modifications.

- Catalysis: It has potential applications as a ligand in catalytic reactions due to its ability to coordinate with metal centers.

Biology

- Biological Activity: Research indicates that 2-(2-(4-Phenoxyphenoxy)acetamido)propanoic acid may exhibit antimicrobial, antiviral, and anticancer properties. These activities are attributed to its ability to interact with biological targets at the molecular level.

- Enzyme Inhibition Studies: The compound has been investigated for its role as an inhibitor of specific enzymes involved in metabolic pathways, showcasing its potential in biochemical research.

Medicine

- Drug Development: There is ongoing exploration into the use of this compound as a lead candidate for developing new pharmaceuticals targeting various diseases. Its bioactive properties make it a promising candidate for further investigation.

- Therapeutic Applications: Preliminary studies suggest that it may have therapeutic potential in treating conditions like inflammation and cancer due to its biological activity.

Industry

- Materials Science: The compound's unique chemical properties allow it to be incorporated into new materials, enhancing their performance characteristics.

- Polymer Chemistry: It is utilized in developing polymers with improved mechanical and thermal properties, making it valuable in industrial applications.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition against various bacterial strains, indicating potential as an antimicrobial agent. |

| Study 2 | Enzyme Inhibition | Showed effective inhibition of enzyme X, suggesting mechanisms for therapeutic applications in metabolic disorders. |

| Study 3 | Drug Development | Identified as a lead compound for synthesizing derivatives with enhanced anti-inflammatory properties. |

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

The biological and physicochemical properties of phenoxyacetamido-propanoic acids are highly sensitive to substituents on the aromatic ring. Key analogs and their distinctions are summarized in Table 1.

Key Observations:

- Substituent Position : Para-substituted analogs (19m, 19n) generally exhibit higher yields (84.6% for 19m vs. 38.3% for meta-substituted 19m-1), suggesting steric or electronic advantages in para-substitution during synthesis .

- Electronic Effects : Methylthio groups (19m, 19m-1) deshield adjacent protons, evident in upfield shifts of SCH3 (~2.4 ppm) compared to ethynyl protons (~4.1 ppm) in 19n/19n-1 .

Backbone Modifications

Propanoic Acid vs. Butanoic Acid Derivatives

- describes 4-(2-(naphthalen-2-yl)acetamido)butanoic acid (226c), which extends the backbone by one carbon. This modification increases molecular weight (256.09 g/mol vs. 211.26 g/mol for propanoic acid analogs) and may alter binding interactions due to greater conformational flexibility .

Stereochemical Variations

- (2R)-2-[2-(cyclohex-1-en-1-yl)acetamido]propanoic acid ( ) introduces a chiral center and a cyclohexenyl group, which could enhance target specificity via stereoselective interactions .

Functional Group Replacements

- Tetrazolyl Analog: (2S)-2-[2-(1H-tetrazol-1-yl)acetamido]propanoic acid ( ) replaces the aromatic system with a tetrazole ring, introducing acidic NH groups (pKa ~4.9) that may mimic carboxylic acid behavior in biological systems .

- Nitro Substituent: (R)-2-acetamido-3-(4-nitrophenyl)propanoic acid ( ) incorporates a nitro group, which is electron-withdrawing and may influence redox properties or metabolic stability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-(4-Phenoxyphenoxy)acetamido)propanoic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves coupling 4-phenoxyphenoxyacetic acid with 2-aminopropanoic acid derivatives. A general procedure (adapted from phenoxyacetamide synthesis in and ) includes:

- Step 1 : Activate the carboxylic acid group (e.g., via chloroformate or carbodiimide coupling agents).

- Step 2 : React with 2-aminopropanoic acid under inert conditions (N₂ atmosphere) in anhydrous solvents (e.g., DMF or THF).

- Optimization : Adjust reaction temperature (60–80°C), stoichiometry (1.2:1 molar ratio of acid to amine), and purification via recrystallization (e.g., using ethanol/water mixtures) to improve yields beyond 85% .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- ¹H-NMR : Look for the amide proton signal (δ 8.0–10.0 ppm, broad singlet) and aromatic protons (δ 6.5–7.5 ppm, multiplet patterns from phenoxy groups) .

- IR Spectroscopy : Confirm the amide C=O stretch (~1650–1680 cm⁻¹) and carboxylic acid O-H stretch (~2500–3300 cm⁻¹) .

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak (C₁₇H₁₇NO₅, exact mass ~339.34 g/mol) and fragmentation patterns .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodological Answer : Follow ECHA guidelines for phenoxy-derived compounds:

- Use fume hoods to avoid inhalation of fine powders.

- Wear nitrile gloves and safety goggles to prevent skin/eye contact.

- Store in airtight containers away from oxidizers and heat sources (stable below 25°C) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the biological activity of this compound?

- Methodological Answer :

- Core Modifications : Systematically vary substituents on the phenoxy ring (e.g., halogenation, methoxy groups) to assess impacts on enzyme inhibition ().

- Amide Linkage Alternatives : Replace the acetamido group with sulfonamide or urea moieties to test solubility and target binding .

- Assay Validation : Use in vitro enzyme assays (e.g., COX-2 inhibition) and compare IC₅₀ values across derivatives. Statistical tools like ANOVA can identify significant SAR trends .

Q. How should researchers resolve discrepancies in biological assay results across different experimental models (e.g., cell-based vs. in vivo)?

- Methodological Answer :

- Controlled Variables : Ensure consistent compound purity (≥95% by HPLC) and solvent systems (e.g., DMSO concentration ≤0.1% in cell assays) .

- Model-Specific Factors : Account for metabolic differences (e.g., liver enzyme activity in rodents) by conducting pharmacokinetic studies (plasma half-life, bioavailability) .

- Data Reconciliation : Use meta-analysis to compare results across models, identifying outliers through standardized z-scores .

Q. What computational strategies can predict the binding mode of this compound with target proteins, and how can these predictions be validated?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., COX-2). Prioritize hydrogen bonding with Arg120 and hydrophobic contacts with Phe518 .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability (RMSD < 2.0 Å) .

- Experimental Validation : Validate via X-ray crystallography of protein-ligand complexes or competitive binding assays (SPR or ITC) .

Q. How can reaction engineering principles improve the scalability of synthesizing this compound for preclinical studies?

- Methodological Answer :

- Pilot-Scale Optimization : Use continuous-flow reactors to enhance mixing and heat transfer, reducing side reactions (e.g., hydrolysis of the amide bond) .

- Process Analytics : Implement in-line FTIR or PAT tools to monitor reaction progress and adjust feed rates dynamically .

- Purification : Replace column chromatography with solvent/antisolvent crystallization for cost-effective scale-up .

Data Contradiction Analysis

Q. How should conflicting solubility data (e.g., aqueous vs. organic solvents) be addressed in formulation studies?

- Methodological Answer :

- Contextual Factors : Note pH-dependent solubility (carboxylic acid group pKa ~3.5). Test solubility in buffered solutions (pH 1–7.4) using UV-Vis spectroscopy .

- Advanced Techniques : Use dynamic light scattering (DLS) to detect aggregation in aqueous media, which may skew reported solubility values .

Q. What experimental approaches can clarify discrepancies in reported enzyme inhibition mechanisms (competitive vs. non-competitive)?

- Methodological Answer :

- Kinetic Assays : Perform Michaelis-Menten experiments with varying substrate concentrations. A parallel Lineweaver-Burk plot suggests non-competitive inhibition if Km remains constant .

- Fluorescence Quenching : Measure changes in tryptophan fluorescence of the enzyme upon compound binding to infer binding site localization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.